3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Description
The compound 3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole (hereafter referred to as the target compound) is a fused heterocyclic system combining a triazolo[3,4-b]benzothiazole core with a 2,4-dichlorophenoxy ethyl sulfanyl substituent. This structural motif is synthesized via the Huisgen reaction, a versatile method for annulating tetrazoles with chloroazines . The planar benzothiazolotriazole framework (mean deviation: 0.077 Å) and the dihedral angle (53.34°) between the triazole and phenyl ring contribute to its unique physicochemical and biological properties . Such compounds are of interest in drug discovery for their antimicrobial, anti-inflammatory, and antiproliferative activities .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-10-5-6-13(11(18)9-10)22-7-8-23-15-19-20-16-21(15)12-3-1-2-4-14(12)24-16/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCQJBKLIWTMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCOC4=C(C=C(C=C4)Cl)Cl)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a compound of significant interest due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a triazole and benzothiazole moiety, which are known for their diverse pharmacological effects.
- Molecular Formula : C₁₆H₁₁Cl₂N₃OS₂
- Molecular Weight : 396.31 g/mol
- CAS Number : [Not provided in the search results]
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit considerable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its efficacy against Gram-positive and Gram-negative bacteria through mechanisms such as cell wall disruption and inhibition of essential bacterial enzymes .
2. Anticancer Activity
The compound also shows promise as an anticancer agent. In vitro studies have reported that similar benzothiazole derivatives can induce apoptosis in cancer cells by upregulating caspases involved in programmed cell death. Notably, the expression of caspase-3 and caspase-9 was significantly increased in gastrointestinal cancer cell lines when treated with these compounds .
3. Anti-inflammatory Effects
Benzothiazole derivatives have been noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of acute and chronic inflammatory diseases. This activity is particularly relevant in the context of diseases like rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on the biological activities of related compounds:
| Study | Compound | Target Organism | Activity | Concentration | Key Findings |
|---|---|---|---|---|---|
| Malah et al. (2022) | Benzothiazole derivative | Staphylococcus aureus | Antibacterial | 32 µg/mL | Significant inhibition observed |
| Mohamed et al. (2021) | Benzothiazole-1,2,3-triazole | Various bacteria | Antimicrobial | 50 µg/mL | Effective against both Gram-positive and Gram-negative bacteria |
| Research Progress (2023) | Benzothiazole derivative | Gastrointestinal cancer cells | Anticancer | 10 µg/mL | Induced apoptosis via caspase activation |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways through caspase activation, the compound promotes programmed cell death in malignant cells.
- Modulation of Inflammatory Pathways : It interferes with signaling pathways that lead to inflammation, thereby reducing tissue damage.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Planarity and Dihedral Angles :
- The target compound’s planar triazolo-benzothiazole core (mean deviation: 0.077 Å) is structurally similar to 3-(4-hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole (deviation: 0.082 Å) . However, the hexyloxy chain in the latter adopts a gauche-trans conformation, increasing hydrophobicity (ClogP = 5.2 vs. target compound’s ClogP ≈ 4.8) .
- Derivatives with adamantyl substituents (e.g., 5a–5f in ) exhibit enhanced rigidity, improving binding to tubulin (IC₅₀ = 0.8 µM) but reducing solubility .
Sulfanyl vs. Methyl Substituents :
Comparative Data Table
Preparation Methods
Nucleophilic Thiolation Strategy
Integrated Synthetic Pathways
One-Pot vs. Sequential Synthesis
While the patent literature emphasizes a two-step process (core synthesis followed by alkylation), recent academic work explores one-pot methodologies. These integrate sulfur fusion and alkylation in a single reactor, reducing intermediate isolation steps. Preliminary data suggest comparable yields (68–72%) but highlight challenges in byproduct formation, particularly oxidation of the sulfanyl group.
Scalability and Industrial Adaptation
Industrial-scale production, as inferred from Sigma-Aldrich’s commercial availability, likely employs continuous flow reactors to enhance heat transfer during the exothermic alkylation step. This approach mitigates thermal degradation risks and improves throughput.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with commercial batches reporting ≥98% purity. Recrystallization from ethanol or ethyl acetate is critical for removing unreacted thione and dichlorophenoxy byproducts.
Comparative Data Table: Synthesis Methods
Abbreviations: 2,4-DCPE-Br = 2-(2,4-dichlorophenoxy)ethyl bromide; DMF = dimethylformamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
